molecular formula C10H16N2O2S2 B6628668 4-Methyl-1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-amine

4-Methyl-1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-amine

Cat. No. B6628668
M. Wt: 260.4 g/mol
InChI Key: VKFSDTOTIVVWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-amine, commonly known as MTSPA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. The α7 nicotinic acetylcholine receptor has been implicated in a variety of physiological and pathological processes, including cognition, inflammation, and neurodegenerative diseases.

Mechanism of Action

MTSPA is a selective antagonist of the α7 nicotinic acetylcholine receptor, which means that it binds to the receptor and prevents its activation by acetylcholine or other agonists. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is permeable to calcium ions, and its activation has been shown to modulate various intracellular signaling pathways. By blocking the activation of the α7 nicotinic acetylcholine receptor, MTSPA can modulate these signaling pathways and affect various physiological and pathological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of MTSPA are largely dependent on the specific research question being addressed. However, some general effects of MTSPA on the α7 nicotinic acetylcholine receptor have been reported. For example, MTSPA has been shown to inhibit the activation of the receptor by acetylcholine and other agonists, which can lead to a decrease in intracellular calcium levels and modulation of various signaling pathways. Additionally, MTSPA has been shown to have anti-inflammatory effects in various animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTSPA in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological processes without affecting other receptors or signaling pathways. Additionally, MTSPA has been shown to have good pharmacokinetic properties, which means that it can be administered to animals or cells in a way that allows for accurate dosing and measurement of its effects.
However, there are also some limitations to using MTSPA in lab experiments. One of the main limitations is its potency, which means that high concentrations of the compound may be required to achieve the desired effects. Additionally, MTSPA has been shown to have some off-target effects, particularly at high concentrations, which can complicate the interpretation of results.

Future Directions

There are many possible future directions for research on MTSPA and the α7 nicotinic acetylcholine receptor. One direction is to investigate the role of this receptor in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and to develop new drugs that target this receptor for therapeutic purposes. Another direction is to investigate the role of this receptor in inflammation and immune responses, and to develop new drugs that modulate this receptor for the treatment of inflammatory diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTSPA, as well as its off-target effects and potential toxicity. Overall, MTSPA is a valuable tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes, and it has the potential to lead to new insights and treatments for a variety of diseases.

Synthesis Methods

MTSPA can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-methylthiophene with 4-methylpyrrolidin-3-amine, followed by the reaction of the resulting intermediate with sulfonyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been described in detail in the scientific literature, and the purity and identity of the product can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MTSPA has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the main uses of MTSPA is as a tool to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. For example, MTSPA has been used to study the effects of α7 nicotinic acetylcholine receptor activation on synaptic plasticity, learning, and memory. Additionally, MTSPA has been used to investigate the role of the α7 nicotinic acetylcholine receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-methyl-1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2/c1-7-5-12(6-9(7)11)16(13,14)10-4-3-8(2)15-10/h3-4,7,9H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFSDTOTIVVWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)S(=O)(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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